molecular formula C9H10FNOS B7356429 2-(4-Fluorophenyl)sulfanylpropanamide

2-(4-Fluorophenyl)sulfanylpropanamide

Cat. No.: B7356429
M. Wt: 199.25 g/mol
InChI Key: HVASTDPUHCUZKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)sulfanylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a sulfanyl (-S-) group at the second carbon position, linked to a 4-fluorophenyl aromatic ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNOS/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASTDPUHCUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)sulfanylpropanamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfide: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.

    Amidation: The resulting fluorophenyl sulfide is then reacted with acryloyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)sulfanylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)sulfanylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

(a) 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide (CAS: 723244-44-8)
  • Structural Difference : Replaces the 4-fluorophenyl group with 4-chlorophenyl and introduces a pyrrolidinylsulfonyl moiety on the amide-attached phenyl ring.
  • Impact : Chlorine’s larger atomic radius and lipophilicity may alter binding affinity compared to fluorine. The pyrrolidinylsulfonyl group could enhance solubility or receptor interaction .
(b) 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (Compound ID: 8582-0483)
  • Structural Difference : Replaces the sulfanyl group with a 5-(4-chlorophenyl)furan-2-yl moiety.
  • Activity: Not explicitly stated, but furan-containing analogs are often explored for antimicrobial or anti-inflammatory properties .

Analogs with Heterocyclic Modifications

(a) (2R)-2-[5-(4-Fluorophenyl)-6-methyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide (Z22, ZINC20896686)
  • Structural Difference: Incorporates a thieno[2,3-d]pyrimidin-4-one core fused to the 4-fluorophenyl-sulfanylpropanamide group.
  • Activity: Targets Dengue virus NS proteins, demonstrating the role of the thienopyrimidinone scaffold in antiviral activity .
  • Pharmacokinetics : Likely adheres to Lipinski’s Rule of Five due to moderate molecular weight and hydrogen-bonding groups.
(b) 2-(4-Fluorophenyl)imidazol-5-ones
  • Structural Difference : Replaces the propanamide-sulfanyl group with an imidazol-5-one ring.
  • Activity : Exhibits anti-proliferative effects against MCF-7 breast cancer cells via Polo-like kinase 1 (Plk1) inhibition. Derivatives showed binding affinities up to -9.2 kcal/mol in molecular docking studies .
  • Pharmacokinetics : Complies with Lipinski’s criteria, suggesting oral bioavailability .

Functional Group Variants

(a) (2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid
  • Structural Difference: Replaces the propanamide with a propanoic acid group and adds a hydroxyl moiety.
  • Impact : The carboxylic acid group may reduce cell permeability but improve solubility. This compound could serve as a metabolite or synthetic intermediate of 2-(4-fluorophenyl)sulfanylpropanamide .

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